molecular formula C17H19BrN2O4S B5122714 N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5122714
M. Wt: 427.3 g/mol
InChI Key: JCRGAMVXGMZXEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BMS-986205, is a small molecule inhibitor that has been developed for the treatment of cancer and other diseases. The compound has been shown to have potent anti-tumor activity in preclinical studies, and is currently being evaluated in clinical trials.

Mechanism of Action

BRD4 is a member of the bromodomain and extraterminal (BET) protein family, which are epigenetic regulators that control gene expression by binding to acetylated histones. By inhibiting the activity of BRD4, N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide disrupts the expression of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in preclinical models of cancer. The compound has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide is its potent anti-tumor activity, which makes it a promising candidate for the development of cancer therapies. However, the compound has some limitations, including its relatively low solubility and bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several areas of future research that could be pursued with N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide. One possible direction is the development of combination therapies that target multiple pathways involved in cancer progression. Another area of research could be the identification of biomarkers that could be used to predict patient response to the drug. Additionally, further studies are needed to evaluate the safety and efficacy of N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide in clinical trials, and to determine its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of 4-bromobenzaldehyde with 2-methoxyethylamine to form an imine intermediate. This intermediate is then reacted with N-(phenylsulfonyl)glycine to form the final product.

Scientific Research Applications

N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied in preclinical models of cancer, and has been shown to have potent anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. The compound works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O4S/c1-24-12-11-19-17(21)13-20(15-9-7-14(18)8-10-15)25(22,23)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRGAMVXGMZXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-bromophenyl)-N-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.